(24E)-3-Oxo-5α-lanosta-7,9(11),24-trien-26-oic acid
(24E)-3-Oxo-5α-lanosta-7,9(11),24-trien-26-oic acid
Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
104759-35-5
VCID:
VC0011431
InChI:
InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+
SMILES:
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
Molecular Formula:
C30H44O3
Molecular Weight:
452.7 g/mol
(24E)-3-Oxo-5α-lanosta-7,9(11),24-trien-26-oic acid
CAS No.: 104759-35-5
Main Products
VCID: VC0011431
Molecular Formula: C30H44O3
Molecular Weight: 452.7 g/mol
CAS No. | 104759-35-5 |
---|---|
Product Name | (24E)-3-Oxo-5α-lanosta-7,9(11),24-trien-26-oic acid |
Molecular Formula | C30H44O3 |
Molecular Weight | 452.7 g/mol |
IUPAC Name | (E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid |
Standard InChI | InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+ |
Standard InChIKey | AQUHIKXTCOSRFY-KEBDBYFISA-N |
Isomeric SMILES | CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES | CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Appearance | Powder |
Melting Point | 173-175°C |
Physical Description | Solid |
Description | Tyromycic acid, also known as tyromycate or ganoderic acid s?, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Tyromycic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tyromycic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, tyromycic acid can be found in mushrooms. This makes tyromycic acid a potential biomarker for the consumption of this food product. |
PubChem Compound | 12444570 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume